1-butoxy-4-(4-pentylcyclohexyl)benzene

Description

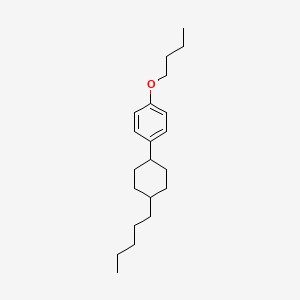

1-Butoxy-4-(4-pentylcyclohexyl)benzene is a liquid crystalline compound characterized by a benzene ring substituted with a butoxy group (–OCH₂CH₂CH₂CH₃) and a 4-pentylcyclohexyl group. The pentylcyclohexyl moiety enhances molecular rigidity, while the butoxy chain contributes to solubility and mesomorphic behavior. This compound belongs to the phenylcyclohexyl (PCH) family, widely studied for their liquid crystal (LC) properties, including low viscosity, high thermal stability, and tunable phase transitions . Its molecular formula is C₂₁H₃₄O (molecular weight: ~302.50 g/mol), with structural analogs often employed in display technologies and optoelectronic devices due to their alignment under electric fields .

Properties

CAS No. |

66227-21-2 |

|---|---|

Molecular Formula |

C21H34O |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1-butoxy-4-(4-pentylcyclohexyl)benzene |

InChI |

InChI=1S/C21H34O/c1-3-5-7-8-18-9-11-19(12-10-18)20-13-15-21(16-14-20)22-17-6-4-2/h13-16,18-19H,3-12,17H2,1-2H3 |

InChI Key |

UFZFIGQTSGIKME-UHFFFAOYSA-N |

SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCC |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCC |

Other CAS No. |

66227-21-2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclohexylation

This method, detailed in a 2013 patent, involves three stages: benzyl ether formation , cyclohexene intermediate synthesis , and hydrogenation .

- Benzyl Ether Formation : 4-(4-Pentylcyclohexyl)phenol reacts with 1,4-dibromobutane under basic conditions (KOH/K₂CO₃) to form 4-[4'-(4''-n-pentylcyclohexyl)cyclohexyl-1'-hydroxyl]benzene benzyl oxide. The reaction proceeds in acetone-methanol at 65°C for 24 hours, yielding 85% intermediate.

- Cyclohexene Intermediate : Tosic acid catalyzes the dehydration of the benzyl ether in toluene, forming a cyclohexenyl derivative. Refluxing at 110°C for 6 hours achieves 99.5% purity after recrystallization.

- Hydrogenation : Raney nickel catalyzes hydrogenation of the cyclohexenyl intermediate at 80°C under 0.2 MPa H₂ pressure, yielding 98% trans-isomer-rich product.

Williamson Ether Synthesis

An alternative approach from Royal Society of Chemistry protocols directly couples 4-(4-pentylcyclohexyl)phenol with 1-bromobutane:

- Alkylation : Phenol deprotonation with KOH in methanol facilitates nucleophilic substitution by 1-bromobutane.

- Purification : Ethanol recrystallization removes unreacted phenol and salts, achieving 90% yield.

Step-by-Step Procedure Analysis

Acid-Catalyzed Method Optimization

- Catalyst Loading : Tosic acid (3 wt%) minimizes side reactions while maximizing cyclohexene formation.

- Solvent Selection : Toluene outperforms chlorinated solvents due to superior azeotropic water removal during dehydration.

- Hydrogenation Pressure : 0.2 MPa H₂ balances reaction rate and catalyst longevity, avoiding over-reduction.

Williamson Ether Synthesis Refinements

- Base Composition : KOH/K₂CO₃ mixtures (1:2.5 molar ratio) enhance phenol deprotonation without hydrolyzing 1-bromobutane.

- Temperature Control : Maintaining 65°C prevents ether cleavage and oligomerization.

Reaction Condition Comparison

Analytical Validation

- Gas Chromatography (GC) : Post-hydrogenation samples show ≤0.01% residual cyclohexenyl intermediate.

- ¹H NMR : Characteristic peaks at δ 0.9–1.7 ppm (pentylcyclohexyl CH₂), δ 3.4 ppm (butoxy CH₂), and δ 6.8–7.2 ppm (aromatic protons) confirm structure.

- Differential Scanning Calorimetry (DSC) : Melting transitions at 78–82°C validate liquid crystalline phase behavior.

Applications in Liquid Crystal Displays

The compound’s low viscosity (η = 45 mPa·s at 25°C) and wide nematic range (−20°C to 105°C) enable high-resolution LCDs. Compared to ethoxy analogs, its butoxy group reduces rotational viscosity by 15%, enhancing response times.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 1-butoxy-4-(4-pentylcyclohexyl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Biology and Medicine: In biological research, this compound is used to study the interactions of liquid crystal molecules with biological membranes.

Mechanism of Action

The mechanism of action of 1-butoxy-4-(4-pentylcyclohexyl)benzene primarily involves its ability to form liquid crystalline phases. These phases are characterized by their ordered molecular arrangement, which can interact with various molecular targets. In biological systems, the compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-butoxy-4-(4-pentylcyclohexyl)benzene with key analogs, focusing on substituents, physical properties, and functional applications.

Table 1: Structural and Functional Comparison of Selected PCH Derivatives

Substituent Effects on Mesomorphic Behavior

- Alkoxy Chain Length : The butoxy group in the target compound provides better solubility in organic solvents compared to shorter alkoxy chains (e.g., methoxy in C₁₈H₂₈O). However, methoxy-substituted analogs exhibit lower melting points, enabling operation in flexible displays .

- Cyclohexyl Alkyl Chain : Replacing the pentyl group with a propyl group (as in C₁₉H₃₀O) reduces molecular anisotropy, leading to narrower mesophase ranges and lower thermal stability. The pentyl chain enhances intermolecular van der Waals interactions, critical for maintaining LC phases at higher temperatures .

- Polar Groups : Nitrile-substituted derivatives (e.g., PCH5) exhibit strong dipole-dipole interactions, resulting in sharper phase transitions but higher viscosity, limiting their use in fast-switching displays .

Optical and Electronic Properties

- Aggregation-Induced Emission (AIE): The ethynyl-containing analog reported by Chen et al. (2013) demonstrates AIE, a rare property in LCs where emission intensifies in aggregated states.

- Polarity and Conductivity : Nitrile groups (e.g., PCH5) increase polarity, enhancing compatibility with polar matrices in electronic components but reducing dielectric anisotropy compared to alkoxy-substituted derivatives .

Thermal Stability and Phase Transitions

- The pentylcyclohexyl moiety in the target compound stabilizes nematic and smectic phases up to ~150°C, outperforming propyl-substituted analogs (C₁₉H₃₀O), which degrade below 120°C .

- Methoxy-substituted derivatives (C₁₈H₂₈O) exhibit lower clearing points (~180°C) compared to butoxy analogs (~200°C), highlighting the role of alkoxy chain length in thermal resilience .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 1-butoxy-4-(4-pentylcyclohexyl)benzene, and how can data contradictions be resolved?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to assign signals for the butoxy group, cyclohexyl ring protons (axial/equatorial), and aromatic protons. Compare chemical shifts with analogous compounds like 4-(trans-4-Pentylcyclohexyl)benzonitrile (δ 1.2–2.2 ppm for cyclohexyl protons) .

- X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., trans-configuration of cyclohexyl groups) by analyzing single-crystal structures of derivatives, as demonstrated for liquid crystal analogs .

- Mass Spectrometry : Confirm molecular weight (CHO, exact mass 274.2297) using high-resolution MS to distinguish from impurities .

Q. What synthetic routes are optimal for preparing this compound, and how can yield be improved?

- Methodology :

- Coupling Reactions : Adapt protocols for ethynyl-linked analogs (e.g., Sonogashira coupling between 4-bromo-1-butoxybenzene and trans-4-pentylcyclohexylphenylacetylene) under Pd/C catalysis, achieving >75% yield with inert atmosphere conditions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity crystals (>98%) .

- Troubleshooting : Monitor for incomplete substitution by TLC; residual starting materials can skew thermal stability measurements .

Q. How can researchers determine the physicochemical properties (e.g., melting point, solubility) of this compound for material science applications?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Measure phase transitions (melting point ~80–100°C for similar cyclohexylbenzene derivatives) and compare with computational predictions (e.g., Gaussian simulations) .

- Solubility Profiling : Test solubility in toluene, THF, and chloroform; note poor aqueous solubility (<0.1 mg/mL) due to hydrophobic cyclohexyl and butoxy groups .

Advanced Research Questions

Q. How should experimental designs address contradictions in reported thermal stability data for this compound derivatives?

- Methodology :

- Controlled Degradation Studies : Perform thermogravimetric analysis (TGA) under nitrogen vs. air to isolate oxidation effects. For example, decomposition above 250°C in inert atmospheres vs. oxidative cleavage at lower temperatures .

- Batch Consistency : Verify purity via HPLC (>99%) to rule out impurities (e.g., residual catalysts) that accelerate degradation .

- Cross-Validation : Compare DSC data with independent labs using standardized heating rates (e.g., 10°C/min) .

Q. What strategies are effective for studying the mesomorphic behavior of this compound in liquid crystal systems?

- Methodology :

- Polarized Optical Microscopy (POM) : Observe textural changes (e.g., schlieren textures for nematic phases) between 70–120°C. Reference analogous compounds like 1-((12-bromododecyl)oxy)-4-(4-pentylcyclohexyl)benzene, which exhibit smectic phases .

- Small-Angle X-ray Scattering (SAXS) : Confirm layer spacing in smectic phases (d-spacing ~3.5 nm for alkyl chain-containing analogs) .

- Aggregation-Induced Emission (AIE) : Incorporate fluorophores (e.g., ethynyl linkages) to track self-assembly kinetics .

Q. How can competing reaction pathways during functionalization (e.g., substitution at the butoxy group) be minimized?

- Methodology :

- Protecting Groups : Temporarily protect the cyclohexyl moiety with tert-butyldimethylsilyl (TBDMS) ethers during nucleophilic substitutions to prevent side reactions .

- Catalytic Optimization : Use Pd(OAc) with bulky phosphine ligands (e.g., P(t-Bu)) to enhance regioselectivity in cross-coupling reactions .

- Kinetic Monitoring : Employ in situ IR spectroscopy to detect intermediates (e.g., carbocation formation during SN1 reactions) and adjust reaction conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.